6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
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Description
6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a useful research compound. Its molecular formula is C₃₁H₃₈O₁₅ and its molecular weight is 650.62. The purity is usually 95%.
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Biological Activity
The compound 6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a complex organic molecule with significant biological activity. Its molecular formula is C31H38O15 and it has a molecular weight of approximately 650.62 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The structure of the compound features a benzofuran moiety along with methoxy and acetyl groups that contribute to its biological properties. The presence of multiple functional groups suggests that it may interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C31H38O15 |
Molecular Weight | 650.62 g/mol |
CAS Number | 39938-00-6 |
Purity | Typically 95% |
Anticancer Properties
Recent studies have indicated that derivatives of benzofuran compounds exhibit notable cytotoxic effects against various cancer cell lines. The specific compound under review has been evaluated for its potential to inhibit cell proliferation in cancer models.
- Mechanism of Action : The anticancer activity may be attributed to its ability to induce apoptosis in cancer cells. This is facilitated by the compound's interaction with cellular pathways involved in cell survival and proliferation.
-
Case Studies : In vitro studies have shown that compounds similar to the one discussed have demonstrated selective toxicity towards cancer cells while sparing normal cells. For example, derivatives have been tested against:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Liver cancer (HepG2)
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens.
- Antibacterial Activity : Preliminary screening indicates that the compound exhibits selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these strains were determined, providing insight into the compound's efficacy.
- Antifungal Activity : The compound's antifungal properties have also been assessed, showing effectiveness against common fungal pathogens like Candida albicans.
Research Findings
A comprehensive study published in PMC8325670 highlighted the biological activities of benzofuran derivatives, indicating that many compounds exhibit both anticancer and antimicrobial properties. The study established SARs that are critical for optimizing the biological activity of these compounds.
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[6-methoxy-5-[(E)-6-methoxy-3-methyl-6-oxohex-2-enyl]-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O15/c1-14(10-12-21(35)38-6)9-11-19-23(39-7)15(2)20-13-41-29(36)22(20)24(19)45-31-28(44-18(5)34)26(43-17(4)33)25(42-16(3)32)27(46-31)30(37)40-8/h9,25-28,31H,10-13H2,1-8H3/b14-9+/t25-,26-,27-,28+,31+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASHVQZBXMURJN-VUCNFRLOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657897 |
Source
|
Record name | 6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39938-00-6 |
Source
|
Record name | 6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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